molecular formula C21H16ClN3O2S B2464152 (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-46-1

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No. B2464152
CAS RN: 477296-46-1
M. Wt: 409.89
InChI Key: ABPRHQJLVNCQOS-QINSGFPZSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole moiety (a type of heterocyclic compound) and a benzoate moiety (a type of carboxylate ester). It also seems to have a cyanovinyl group and an ethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

1. Antimicrobial Agent Synthesis

A study by Desai, Shihora, and Moradia (2007) explores the synthesis and characterization of new quinazolines, derivatives of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which demonstrate potential as antimicrobial agents against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).

2. Stereoselective Synthesis

Zhai et al. (2013) reported a stereoselective approach to synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate. This methodology has practical applications in synthesizing important side-chain materials for drugs like cefcapene pivoxil (Zhai et al., 2013).

3. Photoluminescent Material Development

Pepitone, Hardaker, and Gregory (2003) describe the synthesis of novel 3,4-ethylenedioxythiophene derivatives, which exhibit photoluminescent properties. These materials have potential applications in various optoelectronic devices (Pepitone, Hardaker, & Gregory, 2003).

4. Anti-inflammatory and Analgesic Compounds

Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives starting from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone, demonstrating significant anti-inflammatory and analgesic properties in experimental models (Kumar & Singh, 2020).

5. Ethylene Polymerization

Jia and Jin (2009) explored the use of titanium and zirconium complexes with [N, O] ligands derived from ethyl 2-(benzo[d]thiazol-2-yl)phenol for ethylene polymerization, demonstrating moderate to good activities. This research has implications for polymer production and material science (Jia & Jin, 2009).

Future Directions

While specific future directions for this compound were not found, benzothiazoles and their derivatives are an active area of research due to their various medicinal properties . They have potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRHQJLVNCQOS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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